2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N'-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]ACETOHYDRAZIDE
Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Acetohydrazide Core: This step involves the reaction of an appropriate acyl hydrazide with a chlorinated aromatic compound under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with the chlorinated intermediate.
Condensation Reaction: The final step involves a condensation reaction between the intermediate and a dihydroacenaphthylene derivative to form the desired product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds.
Scientific Research Applications
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or DNA, leading to modulation of cellular pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]ACETOHYDRAZIDE can be compared with similar compounds such as:
- 2-{[5-(4-CHLOROPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(1-METHYL-1H-PYRROL-2-YL)METHYLIDENE]ACETOHYDRAZIDE .
- 2-{[5-(4-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE .
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N’-[(E)-(1,2-DIHYDROACENAPHTHYLEN-5-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of aromatic and heterocyclic structures, which may confer distinct properties and applications.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-1,2-dihydroacenaphthylen-5-ylmethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2OS/c23-20-7-2-1-4-18(20)13-27-14-21(26)25-24-12-17-11-10-16-9-8-15-5-3-6-19(17)22(15)16/h1-7,10-12H,8-9,13-14H2,(H,25,26)/b24-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQWJUAZZABQJY-WYMPLXKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C=NNC(=O)CSCC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)/C=N/NC(=O)CSCC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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